
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a synthetic organic compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of butane-1-sulfonyl groups attached to the tetrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of a tetrazine precursor with butane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dihydrotetrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Di(methylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Di(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Di(propylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart distinct chemical and physical properties compared to its analogs with shorter alkyl chains
Propiedades
Número CAS |
832112-52-4 |
|---|---|
Fórmula molecular |
C10H20N4O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3,6-bis(butylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H20N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
XMSSKIDDTNDDFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
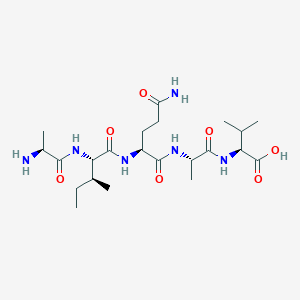

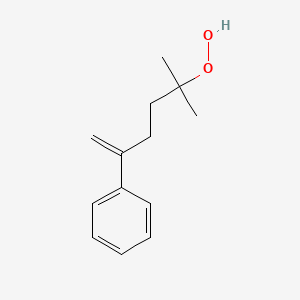

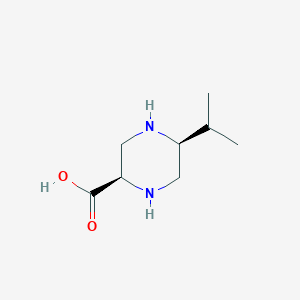
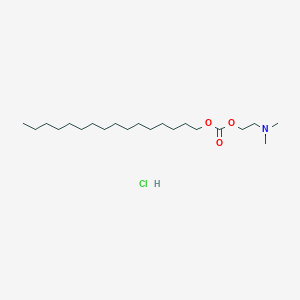
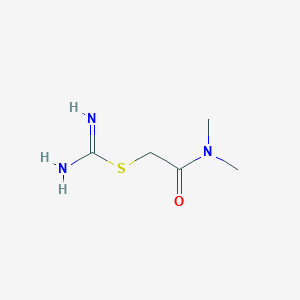

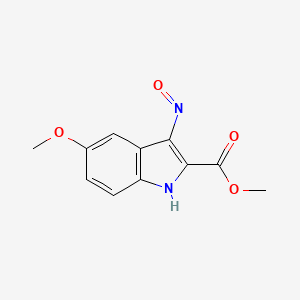
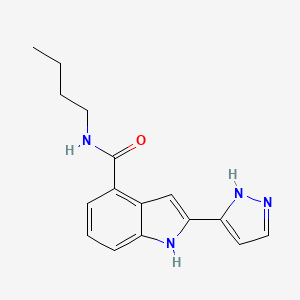

![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
